Oxidative Stability of Norleucine-Containing Peptides vs. Methionine-Containing Peptides
Peptides containing methionine undergo oxidation to methionine sulfoxide during radiolabelling procedures, storage, and purification. Replacement of methionine with norleucine (Nle) completely eliminates this oxidation susceptibility [1]. Boc-nle-osu enables the incorporation of Nle as a methionine isostere, maintaining similar side chain length (CH2-CH2-CH2-CH3 vs. CH2-CH2-S-CH3) while eliminating the thioether sulfur atom that is the site of oxidative attack .
| Evidence Dimension | Oxidative stability of peptide side chain |
|---|---|
| Target Compound Data | 0% oxidation susceptibility; no sulfur atom present |
| Comparator Or Baseline | Methionine: undergoes oxidation to Met(O) under ambient O2, H2O2, or radiolabelling conditions |
| Quantified Difference | Complete elimination of oxidation pathway; Nle is inert to oxidative degradation |
| Conditions | Radiolabelling procedures; peptide synthesis; long-term storage |
Why This Matters
Eliminating oxidation ensures batch-to-batch reproducibility and accurate bioactivity assessment, which is critical for peptide-based drug development and diagnostic agents.
- [1] Grob, N.M.; Behe, M.; von Guggenberg, E. Methoxinine – an alternative stable amino acid substitute for oxidation-sensitive methionine in radiolabelled peptide conjugates. Journal of Labelled Compounds and Radiopharmaceuticals, 2017. '...methionine (Met), an amino acid prone to oxidation during radiolabelling procedures.' View Source
